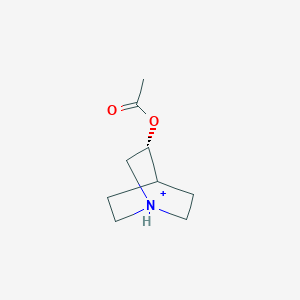
(-)-Aceclidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:
- Tropinone + Acetyl Chloride → Intermediate
- Intermediate + Water → this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (-)-Aceclidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-Aceclidine is used as a reference compound for studying the structure-activity relationships of muscarinic receptor agonists. It serves as a model compound for the development of new cholinergic drugs.
Biology: In biological research, this compound is used to study the physiological and pharmacological effects of muscarinic receptor activation. It helps researchers understand the role of muscarinic receptors in various biological processes.
Medicine: Medically, this compound is used in the treatment of glaucoma and other eye conditions. Its ability to reduce intraocular pressure makes it a valuable therapeutic agent in ophthalmology.
Industry: In the pharmaceutical industry, this compound is used as an active ingredient in eye drops and other formulations for the treatment of glaucoma. It is also used in the development of new drugs targeting muscarinic receptors.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.
Comparación Con Compuestos Similares
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.
Bethanechol: A muscarinic receptor agonist used to treat urinary retention.
Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.
Propiedades
Fórmula molecular |
C9H16NO2+ |
|---|---|
Peso molecular |
170.23 g/mol |
Nombre IUPAC |
[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1 |
Clave InChI |
WRJPSSPFHGNBMG-VIFPVBQESA-O |
SMILES isomérico |
CC(=O)O[C@H]1C[NH+]2CCC1CC2 |
SMILES canónico |
CC(=O)OC1C[NH+]2CCC1CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















